molecular formula C12H19ClN2O2S B2845663 [2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride CAS No. 918812-19-8

[2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride

Cat. No.: B2845663
CAS No.: 918812-19-8
M. Wt: 290.81
InChI Key: SBRXHZHPTYIECN-UHFFFAOYSA-N
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Description

[2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C12H18N2O2S·HCl. It is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a phenylmethanamine moiety, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride is used as a reagent in organic synthesis, particularly in the construction of complex molecular architectures. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized molecules .

Biology: In biological research, this compound is employed in the study of enzyme inhibition and receptor binding. Its structural features make it a valuable tool for probing the interactions between small molecules and biological macromolecules .

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of new drugs targeting neurological disorders, cancer, and infectious diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in catalysis, material science, and polymer chemistry .

Mechanism of Action

The mechanism of action of [2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity or modulation of receptor function. The piperidine ring and phenylmethanamine moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(2-piperidin-1-ylsulfonylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c13-10-11-6-2-3-7-12(11)17(15,16)14-8-4-1-5-9-14;/h2-3,6-7H,1,4-5,8-10,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRXHZHPTYIECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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